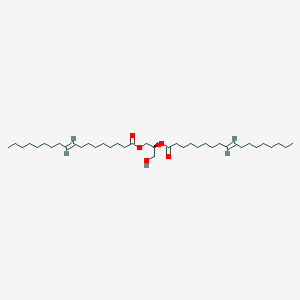

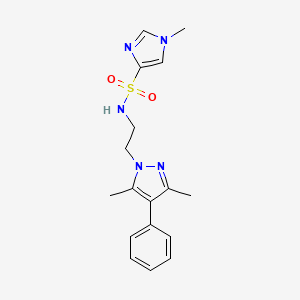

![molecular formula C13H12Cl2N2O4S2 B2671342 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344264-37-5](/img/structure/B2671342.png)

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2,3-Dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (DCATDMS) is an organic compound that is used in scientific research as an inhibitor of enzymes. It is a small molecule that has a sulfamate group and a thienyl ring attached to a dichloroanilino carbonyl moiety. This compound has a wide range of applications in biochemical and physiological research due to the fact that it can selectively inhibit the activity of certain enzymes.

Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

The design and synthesis of compounds that decrease the oxygen affinity of human hemoglobin A have been explored, with several new compounds identified as strong allosteric effectors. These findings are significant for applications requiring the modulation of oxygen delivery, such as in ischemia, stroke, tumor radiotherapy, and the development of blood substitutes. One study highlighted the synthesis of 20 compounds and detailed their structure-activity relationships, noting two compounds with notably high activity compared to known allosteric effectors (Randad et al., 1991).

Swern-Type Oxidation

A novel method for activating dimethyl sulfoxide (DMSO) for Swern-type oxidation using a simple chlorinated hydrocarbon reagent has been developed. This method allows for the efficient conversion of alcohols to carbonyl products and represents the first instance of DMSO activation by such a reagent. The simplicity and efficiency of this approach are highlighted for its potential utility in synthetic organic chemistry (Nguyen & Hall, 2014).

Crystal and Molecular Structure Analysis

The crystal structures of compounds related to 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate have been determined, showcasing the impact of substituents on molecular interactions and packing in solid states. These structural insights are crucial for understanding the reactivity and potential applications of such compounds in material science and molecular design (Chruszcz et al., 2002).

Hydrogen Production from Water

Research into the photogeneration of hydrogen from water has utilized complexes related to the query compound as molecular catalysts. This work demonstrates the potential of such compounds in sustainable energy applications, particularly in the development of efficient systems for hydrogen production using visible light (Du, Knowles, & Eisenberg, 2008).

C-H Carboxylation

A Pd(II)-catalyzed protocol for the carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids, has been developed. This methodology provides a novel strategy for assembling biologically significant molecules, demonstrating the versatility of related compounds in facilitating complex organic transformations (Giri, Lam, & Yu, 2010).

Propriétés

IUPAC Name |

[2-[(2,3-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-10-6-7-22-12(10)13(18)16-9-5-3-4-8(14)11(9)15/h3-7H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRCSMHRDCKPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

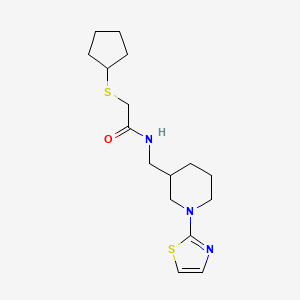

![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)

![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)

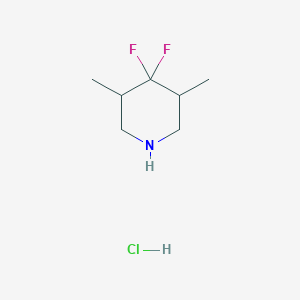

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)